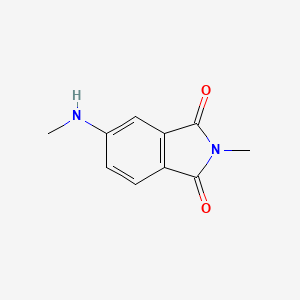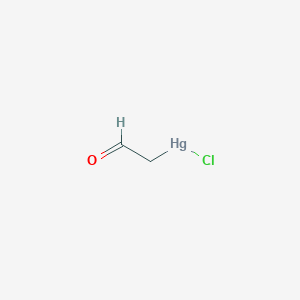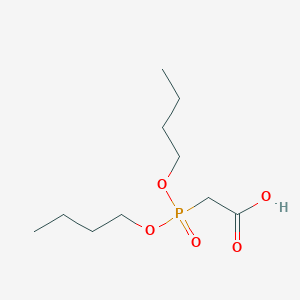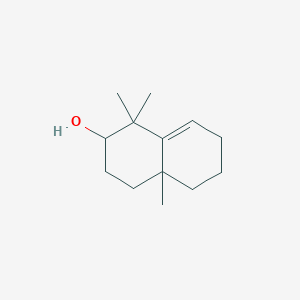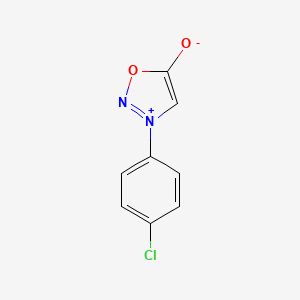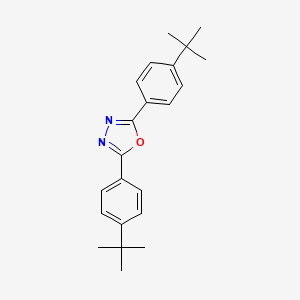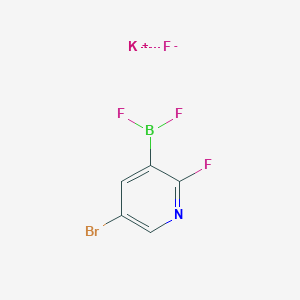
Potassium;(5-bromo-2-fluoropyridin-3-yl)-difluoroborane;fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;(5-bromo-2-fluoropyridin-3-yl)-difluoroborane;fluoride is a chemical compound with the molecular formula C5H2BBrF4KN. It is a potassium salt of an arylboronic acid derivative, specifically a trifluoroborate. This compound is known for its stability and reactivity, making it valuable in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;(5-bromo-2-fluoropyridin-3-yl)-difluoroborane;fluoride typically involves the reaction of 5-bromo-2-fluoropyridine with a boron reagent, such as boron trifluoride etherate, in the presence of a base like potassium carbonate. The reaction is carried out under an inert atmosphere, usually at room temperature, to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other suitable methods to achieve the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions
Potassium;(5-bromo-2-fluoropyridin-3-yl)-difluoroborane;fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: This reaction involves palladium catalysts and bases like potassium carbonate, and is usually performed in solvents like tetrahydrofuran (THF) or water.
Major Products
Substitution Reactions: The major products are substituted pyridine derivatives.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Potassium;(5-bromo-2-fluoropyridin-3-yl)-difluoroborane;fluoride has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: It is involved in the development of pharmaceuticals, especially in the synthesis of molecules with therapeutic potential.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Potassium;(5-bromo-2-fluoropyridin-3-yl)-difluoroborane;fluoride in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate
- Potassium (5-chloro-2-fluoropyridin-3-yl)trifluoroborate
- Potassium (5-bromo-2-methylpyridin-3-yl)trifluoroborate
Uniqueness
Potassium;(5-bromo-2-fluoropyridin-3-yl)-difluoroborane;fluoride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and stability. This makes it particularly useful in selective cross-coupling reactions and the synthesis of complex molecules .
Propiedades
Fórmula molecular |
C5H2BBrF4KN |
|---|---|
Peso molecular |
281.89 g/mol |
Nombre IUPAC |
potassium;(5-bromo-2-fluoropyridin-3-yl)-difluoroborane;fluoride |
InChI |
InChI=1S/C5H2BBrF3N.FH.K/c7-3-1-4(6(9)10)5(8)11-2-3;;/h1-2H;1H;/q;;+1/p-1 |
Clave InChI |
MMDMAZJTQJXGFC-UHFFFAOYSA-M |
SMILES canónico |
B(C1=CC(=CN=C1F)Br)(F)F.[F-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenyl-[2-(thiophene-2-carbonyl)phenyl]methanone](/img/structure/B14748468.png)
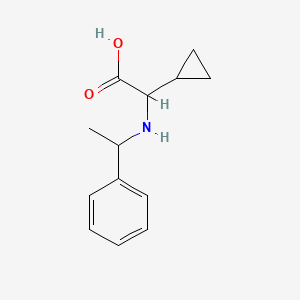
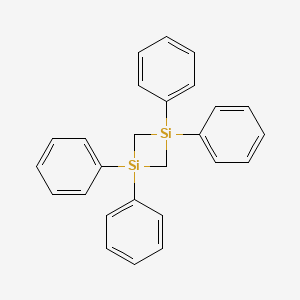
![N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide](/img/structure/B14748484.png)
![1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene](/img/structure/B14748488.png)
![9-Butyl-6-[(4-fluorobenzyl)sulfanyl]-9h-purin-2-amine](/img/structure/B14748494.png)
![(3Z,5E)-1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one](/img/structure/B14748495.png)
![(Z)-but-2-enedioic acid;2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B14748500.png)
